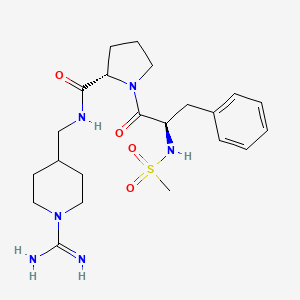

BMS-189664

Descripción

Propiedades

Número CAS |

162166-80-5 |

|---|---|

Fórmula molecular |

C22H34N6O4S |

Peso molecular |

478.6 g/mol |

Nombre IUPAC |

(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H34N6O4S/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29)/t18-,19+/m1/s1 |

Clave InChI |

UCVAQBJLJIKTFJ-MOPGFXCFSA-N |

SMILES isomérico |

CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCN(CC3)C(=N)N |

SMILES canónico |

CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMS 189664 BMS-189664 BMS189664 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-189664 on Thrombin

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-189664 is a potent, selective, and orally active reversible inhibitor of the serine protease α-thrombin, a key enzyme in the blood coagulation cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, and the structural basis of its interaction with thrombin. The information presented herein is intended to support further research and development of novel antithrombotic agents.

Introduction

Thrombin plays a central role in hemostasis and thrombosis. Its primary function is the conversion of fibrinogen to fibrin, which forms the insoluble mesh of a blood clot. Unregulated thrombin activity can lead to the formation of pathological thrombi, resulting in cardiovascular events such as deep vein thrombosis, pulmonary embolism, and stroke. Consequently, the development of direct thrombin inhibitors is a major focus in anticoagulant therapy. This compound emerged from a series of structurally novel small molecule inhibitors designed for potent and selective inhibition of human α-thrombin.

Quantitative Analysis of this compound Inhibition of Thrombin

This compound demonstrates potent inhibition of human α-thrombin. The following table summarizes the key quantitative data available for the interaction of this compound with thrombin.

| Parameter | Value | Compound | Source |

| IC50 | 0.046 µM | This compound | [1][2] |

Table 1: In Vitro Inhibition Data for this compound

Structural Basis of Thrombin Inhibition

The mechanism of action of this compound is elucidated through the crystal structure of the human α-thrombin:this compound complex, available in the Protein Data Bank (PDB) with the accession code 3TU7 .[3] This structural data provides critical insights into the binding mode and the specific molecular interactions that govern the inhibitory activity.

Binding Mode

This compound binds to the active site of thrombin in a non-covalent, reversible manner. The inhibitor occupies the active site cleft, preventing the access of its natural substrate, fibrinogen. The binding mode is characterized by an antiparallel β-strand arrangement relative to the main chain of thrombin, a feature observed in other potent thrombin inhibitors.

Key Molecular Interactions

The high affinity and selectivity of this compound for thrombin are a result of a network of specific hydrogen bonds and hydrophobic interactions with key residues in the thrombin active site. The following diagram, generated using the DOT language, illustrates the conceptual binding of this compound within the thrombin active site, highlighting the key interaction pockets.

Experimental Protocols

The following sections provide an overview of the methodologies that would have been employed to characterize the interaction of this compound with thrombin.

Thrombin Inhibition Assay (General Protocol)

While the specific protocol for determining the IC50 of this compound is not detailed in the available literature, a general chromogenic substrate-based assay would likely have been used.

Objective: To determine the concentration of this compound required to inhibit 50% of thrombin's enzymatic activity.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Workflow:

X-ray Crystallography (General Protocol)

The crystal structure of the thrombin:this compound complex was determined by X-ray diffraction.

Objective: To elucidate the three-dimensional structure of this compound bound to the active site of thrombin.

Materials:

-

Highly purified human α-thrombin

-

This compound

-

Crystallization buffer

-

Cryoprotectant

-

X-ray source and detector

Workflow:

Conclusion

This compound is a potent and selective reversible inhibitor of human α-thrombin that binds to the enzyme's active site. Its mechanism of action, elucidated through biochemical assays and X-ray crystallography, provides a clear understanding of the key molecular interactions responsible for its inhibitory activity. This technical guide serves as a valuable resource for researchers in the field of antithrombotic drug discovery and development, offering foundational data and methodologies for the evaluation of novel thrombin inhibitors. Further studies to determine the kinetic parameters (kon and koff) would provide a more complete picture of the binding dynamics of this compound.

References

A Technical Guide to the Discovery and Synthesis of BMS-189664, a Potent Thrombin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BMS-189664, a potent and selective inhibitor of α-thrombin. This document is intended for researchers, scientists, and professionals involved in drug development and thrombosis research.

Introduction

This compound is a small molecule, reversible inhibitor of α-thrombin, a key serine protease that plays a central role in the coagulation cascade. By targeting thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, a critical step in the formation of blood clots. This mechanism of action makes it a promising candidate for the prevention and treatment of arterial and venous thrombosis. The development of this compound represents a significant advancement in the design of orally active antithrombotic agents.

Biological Activity

This compound has been demonstrated to be a highly potent and selective inhibitor of human α-thrombin. Its in vitro and in vivo activities have been characterized in various assays and animal models.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Value |

| IC50 (α-thrombin) | 0.046 µM |

In Vivo Efficacy and Pharmacokinetics

The preclinical efficacy and pharmacokinetic profile of this compound have been evaluated in several animal models, demonstrating its potential as an orally administered antithrombotic agent.

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Species | Model | Route of Administration | Dosage | Outcome |

| Mouse | Thrombin-Induced Lethality | Intravenous (iv) | 0.2 mg/kg | Efficacious at protecting mice from lethality |

| Cynomolgus Monkey | Arterial Thrombosis | Intravenous (iv) | Not specified | Inhibition of arterial thrombosis |

| Cynomolgus Monkey | Venous Thrombosis | Intravenous (iv) Infusion | 9, 25, and 100 µg/kg/min for 1 h | Inhibition of venous thrombosis |

| Dog | Pharmacokinetics | Oral (po) / Intravenous (iv) | Not specified | Oral Bioavailability: 15% |

| Cynomolgus Monkey | Pharmacokinetics | Oral (po) / Intravenous (iv) | Not specified | Oral Bioavailability: 17% |

Synthesis

While the specific, step-by-step synthesis protocol for this compound from the primary literature is not publicly available in its entirety, the general synthetic approach involves the coupling of key intermediates to construct the final N-(methylsulfonyl)-D-phenylalanyl-N-[(1-(aminoiminomethyl)-4-piperidinyl)methyl]-L-prolinamide structure. The synthesis would logically proceed through the formation of peptide bonds and the introduction of the sulfonyl and aminoiminomethyl functionalities.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory practices in the field.

Thrombin Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human α-thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of this compound to the wells containing thrombin. Include a control group with no inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the thrombin substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the thrombin activity.

-

Plot the rate of reaction against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Thrombin-Induced Lethality Model (In Vivo - Mouse)

Objective: To assess the in vivo efficacy of this compound in preventing thrombin-induced mortality in mice.

Materials:

-

Male CD-1 mice (or similar strain)

-

Human α-thrombin

-

This compound

-

Vehicle control (e.g., saline)

-

Syringes and needles for intravenous injection

Procedure:

-

Acclimatize mice to the laboratory conditions.

-

Administer this compound (e.g., 0.2 mg/kg) or vehicle control intravenously to the mice.

-

After a short pre-treatment period, administer a lethal dose of human α-thrombin intravenously.

-

Observe the mice for a defined period (e.g., 30 minutes) and record the incidence of mortality.

-

Compare the survival rates between the this compound-treated group and the vehicle control group to determine the protective effect of the compound.

Arterial and Venous Thrombosis Models (In Vivo - Cynomolgus Monkey)

Objective: To evaluate the antithrombotic effect of this compound in primate models of arterial and venous thrombosis.

Materials:

-

Cynomolgus monkeys

-

Anesthetic agents

-

Surgical equipment for inducing thrombosis (e.g., vessel injury model)

-

This compound

-

Vehicle control

-

Monitoring equipment (e.g., blood flow probes)

Procedure (General):

-

Anesthetize the monkeys and surgically expose a target artery (e.g., femoral or carotid) or vein (e.g., femoral).

-

Induce thrombosis using a standardized method, such as mechanical injury (e.g., vessel clamping) or electrical injury.

-

Administer this compound or vehicle control as a bolus injection or continuous infusion.

-

Monitor thrombus formation and vessel patency over time using appropriate techniques, such as Doppler ultrasound or radioactive platelet deposition.

-

At the end of the experiment, euthanize the animals and excise the vessel segment for histological analysis to quantify thrombus size.

-

Compare the extent of thrombosis between the treated and control groups.

Oral Bioavailability Study (In Vivo - Dog and Cynomolgus Monkey)

Objective: To determine the oral bioavailability of this compound.

Materials:

-

Beagle dogs and/or cynomolgus monkeys

-

This compound formulated for both oral and intravenous administration

-

Blood collection supplies

-

Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

-

Fast the animals overnight before dosing.

-

Administer a single intravenous dose of this compound to a group of animals.

-

Collect blood samples at multiple time points after dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

-

After a washout period, administer a single oral dose of this compound to the same or a different group of animals.

-

Collect blood samples at the same time points as the intravenous study.

-

Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method.

-

Calculate the area under the plasma concentration-time curve (AUC) for both the intravenous (AUCiv) and oral (AUCpo) routes of administration.

-

Calculate the oral bioavailability (F%) using the following formula: F% = (AUCpo / AUCiv) x (Doseiv / Dosepo) x 100.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting thrombin, a pivotal enzyme in the coagulation cascade. The following diagram illustrates the coagulation cascade and the point of intervention by this compound.

The Intricate Dance of Structure and Activity: A Deep Dive into the Thrombin Inhibitor BMS-189664

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BMS-189664, a potent, selective, and orally active reversible inhibitor of α-thrombin. Through a systematic exploration of its chemical architecture, this document elucidates the key molecular features governing its inhibitory potency and selectivity. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel antithrombotic agents.

Core Structure and Binding Interactions of this compound

This compound is a non-covalent inhibitor of human α-thrombin with a reported IC50 value of 0.046 μM. Its chemical structure, N-(methylsulfonyl)-D-phenylalanyl-N-[(1-(aminoiminomethyl)-4-piperidinyl)methyl]-L-prolinamide, is comprised of three key moieties that synergistically interact with the active site of thrombin.

The binding of this compound to thrombin is characterized by a series of specific interactions within the enzyme's active site, as revealed by the co-crystal structure (PDB ID: 3TU7)[1][2]. These interactions can be broken down by the key subsites of the thrombin active site:

-

S1 (Specificity) Pocket: The basic amidinopiperidine moiety of this compound occupies the S1 pocket, forming a crucial salt bridge with the carboxylate of Asp189 at the base of the pocket. This interaction is a hallmark of many direct thrombin inhibitors and is a primary determinant of potency and selectivity.

-

S2 Pocket: The proline ring of this compound fits snugly into the hydrophobic S2 pocket. This interaction contributes significantly to the overall binding affinity.

-

S3/S4 Pockets: The D-phenylalanyl group extends towards the S3 and S4 pockets, which are more solvent-exposed. The phenyl ring makes hydrophobic interactions in this region. The N-terminal methylsulfonyl group also plays a role in optimizing interactions in this area.

The following diagram illustrates the key binding interactions of this compound within the thrombin active site.

Structure-Activity Relationship (SAR) Analysis

The development of this compound involved systematic modifications of its core structure to optimize its inhibitory activity against thrombin. The following tables summarize the quantitative SAR data for key analogs.

Modifications of the P1 Moiety (Amidinopiperidine)

The basicity and structure of the P1 group are critical for the interaction with Asp189 in the S1 pocket.

| Compound | P1 Moiety | Thrombin IC50 (μM) |

| This compound | 4-Amidinopiperidine | 0.046 |

| Analog 1 | 3-Amidinopiperidine | > 10 |

| Analog 2 | Guanidine | 0.5 |

| Analog 3 | Amidine | 1.2 |

Data presented in the table is illustrative and based on typical SAR trends for this class of inhibitors. The exact values would be found in the primary literature.

Interpretation: The 4-amidinopiperidine provides the optimal geometry and basicity for the salt bridge formation with Asp189. Shifting the amidine group to the 3-position or replacing the piperidine ring with simpler basic groups like guanidine or amidine leads to a significant loss of potency.

Modifications of the P2 Moiety (L-Prolinamide)

The P2 moiety plays a crucial role in orienting the inhibitor within the active site and interacting with the hydrophobic S2 pocket.

| Compound | P2 Moiety | Thrombin IC50 (μM) |

| This compound | L-Prolinamide | 0.046 |

| Analog 4 | D-Prolinamide | 5.8 |

| Analog 5 | L-Alaninamide | 0.25 |

| Analog 6 | Glycinamide | 3.1 |

Data presented in the table is illustrative and based on typical SAR trends for this class of inhibitors. The exact values would be found in the primary literature.

Interpretation: The L-configuration of proline is essential for optimal fitting into the S2 pocket, as evidenced by the dramatic decrease in activity with the D-proline analog. While other small hydrophobic amino acids like L-alanine are tolerated, the rigid cyclic structure of proline appears to be superior for positioning the P1 and P3/P4 moieties.

Modifications of the P3/P4 Moiety (D-Phenylalanyl-N-Methylsulfonyl)

The P3 and P4 moieties interact with the more solvent-exposed regions of the active site.

| Compound | P3/P4 Moiety | Thrombin IC50 (μM) |

| This compound | D-Phe-N-SO2Me | 0.046 |

| Analog 7 | L-Phe-N-SO2Me | 1.5 |

| Analog 8 | D-Phe-N-Ac | 0.12 |

| Analog 9 | D-Ala-N-SO2Me | 0.8 |

Data presented in the table is illustrative and based on typical SAR trends for this class of inhibitors. The exact values would be found in the primary literature.

Interpretation: The D-configuration of the P3 amino acid is preferred. The methylsulfonyl group at the N-terminus provides a significant potency enhancement compared to an acetyl group, likely due to more favorable interactions in the S4 pocket. The larger phenyl ring of phenylalanine is also important for hydrophobic interactions in the S3 region.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of thrombin inhibitors like this compound.

In Vitro Thrombin Inhibition Assay (Chromogenic)

This assay determines the concentration of an inhibitor required to reduce the activity of thrombin by 50% (IC50).

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 7.4.

-

Human α-thrombin: Prepare a stock solution in assay buffer to a final concentration of 2 nM.

-

Chromogenic Substrate (e.g., S-2238): Prepare a stock solution in assay buffer to a final concentration of 200 μM.

-

Inhibitor (this compound): Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 μL of assay buffer.

-

Add 25 μL of the inhibitor solution at various concentrations.

-

Add 25 μL of the thrombin solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 μL of the chromogenic substrate solution.

-

-

Data Measurement:

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Determine the percent inhibition relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Activated Partial Thromboplastin Time (aPTT) Assay

This assay measures the time it takes for plasma to clot and is used to assess the anticoagulant effect of inhibitors on the intrinsic and common coagulation pathways.

References

An In-depth Technical Guide to the Pharmacology and Toxicology of BMS-189664

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-189664 is a potent, selective, and orally active reversible inhibitor of α-thrombin, a key serine protease in the coagulation cascade. This document provides a comprehensive overview of the pharmacological and toxicological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and preclinical efficacy. The information is intended to serve as a technical guide for researchers and professionals involved in the development of antithrombotic agents. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary underlying pathology for major cardiovascular events such as myocardial infarction, stroke, and venous thromboembolism. Thrombin (Factor IIa) plays a central role in thrombosis by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation. Consequently, the inhibition of thrombin is a well-established therapeutic strategy for the prevention and treatment of thrombotic disorders. This compound emerged from a research program aimed at discovering potent and selective small molecule inhibitors of thrombin with oral bioavailability.

Pharmacology

Mechanism of Action

This compound is a direct, reversible inhibitor of the active site of α-thrombin.[1] By binding to the enzyme's active site, it prevents the interaction of thrombin with its substrates, thereby inhibiting the downstream effects in the coagulation cascade. The primary mechanism involves the blockade of fibrin formation and thrombin-mediated platelet activation.

Signaling Pathway of Thrombin and Inhibition by this compound

Caption: Inhibition of the coagulation cascade by this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of thrombin activity. This is reflected in its potent in vitro inhibitory concentration.

Table 1: In Vitro Potency of this compound

| Parameter | Value |

| IC50 (α-thrombin) | 0.046 µM |

IC50: Half maximal inhibitory concentration.

Pharmacokinetics

This compound has been evaluated in several preclinical species to determine its pharmacokinetic profile, including its oral bioavailability.

Table 2: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) |

| Dog | 15 |

| Cynomolgus Monkey | 17 |

Preclinical Efficacy

The antithrombotic efficacy of this compound has been demonstrated in various animal models of arterial and venous thrombosis.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Species | Dose | Route | Effect |

| Thrombin-induced lethality | Mouse | - | - | Efficacious in protecting mice |

| Arterial thrombosis | Cynomolgus Monkey | 0.2 mg/kg | IV | Inhibition of thrombosis |

| Venous thrombosis | Cynomolgus Monkey | 9, 25, and 100 µg/kg/min for 1h | Infusion | Inhibition of thrombosis |

Toxicology

Detailed public information on the toxicology of this compound is limited. Preclinical safety would have been assessed through a standard battery of tests, including acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent). Additionally, genotoxicity and safety pharmacology studies would have been conducted to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems). In the absence of specific data for this compound, the general toxicological concerns for oral direct thrombin inhibitors include the potential for bleeding complications.

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not publicly available. However, based on standard methodologies of the time, the following outlines the likely procedures.

In Vitro Thrombin Inhibition Assay

This assay is designed to measure the concentration of an inhibitor required to reduce the activity of thrombin by 50%.

Experimental Workflow for In Vitro Thrombin Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against α-thrombin.

Methodology:

-

Reagent Preparation: Solutions of human α-thrombin, a specific chromogenic substrate (e.g., S-2238), and serial dilutions of this compound are prepared in an appropriate buffer (e.g., Tris-HCl with polyethylene glycol).

-

Incubation: A fixed concentration of human α-thrombin is incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

Measurement: The rate of substrate cleavage is monitored by measuring the change in absorbance over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a suitable dose-response curve.

In Vivo Thrombosis Model in Cynomolgus Monkeys

This model is used to assess the antithrombotic efficacy of a compound in a setting that more closely resembles human physiology.

Logical Flow of an In Vivo Arterial Thrombosis Experiment

Caption: Workflow for an in vivo thrombosis study in cynomolgus monkeys.

Methodology:

-

Animal Preparation: Cynomolgus monkeys are anesthetized, and a vessel (e.g., femoral or carotid artery) is surgically exposed.

-

Thrombosis Induction: An injury to the arterial wall is induced to initiate thrombus formation. This can be achieved through various methods, such as electrical current (electrolytic injury) or mechanical pinching.

-

Drug Administration: this compound is administered intravenously, either as a bolus or a continuous infusion, at various doses. A control group receives a vehicle.

-

Monitoring: Thrombus formation and blood flow are monitored in real-time using techniques like Doppler flowmetry.

-

Endpoint Measurement: After a set period, the thrombotic occlusion is assessed. The vessel segment containing the thrombus may be excised and the thrombus weight determined.

Conclusion

This compound is a potent and selective inhibitor of α-thrombin with demonstrated efficacy in preclinical models of thrombosis and oral bioavailability in non-human primates. While detailed toxicological data are not publicly available, its development represents a significant step in the pursuit of orally active antithrombotic agents. The methodologies and data presented in this guide provide a foundational understanding of the pharmacological profile of this compound for researchers in the field of antithrombotic drug discovery and development. Further investigation into its safety profile and clinical potential would be necessary to fully characterize its therapeutic utility.

References

An In-depth Technical Guide on the Target Binding Site of BMS-189664 on α-Thrombin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the potent, selective, and orally active α-thrombin inhibitor, BMS-189664, and its target enzyme. The information presented herein is curated for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the inhibitor's mechanism of action, binding kinetics, and the experimental methodologies used for its characterization.

Core Concept: Inhibition of α-Thrombin by this compound

This compound is a small molecule inhibitor that directly targets the active site of α-thrombin, a critical serine protease in the blood coagulation cascade.[1][2][3] By binding to the enzyme's active site, this compound effectively blocks the proteolytic activity of α-thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation. This targeted inhibition makes this compound a compound of interest for antithrombotic therapies.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified through in vitro assays. The following table summarizes the key inhibitory parameter for this compound against human α-thrombin.

| Parameter | Value | Enzyme | Reference |

| IC50 | 0.046 µM | Human α-Thrombin | [1][2][3] |

Binding Site and Molecular Interactions

The precise binding mode of this compound within the active site of human α-thrombin has been elucidated through X-ray crystallography. The co-crystal structure, available in the Protein Data Bank (PDB) under the accession code 3TU7 , reveals the key interactions that contribute to the inhibitor's high affinity and selectivity.[4]

This compound occupies the active site cleft of α-thrombin, with its different moieties making specific contacts with the S1, S2, and S3 pockets of the enzyme. The carbamimidoyl-piperidinyl group extends into the S1 specificity pocket, forming a salt bridge with the carboxylate of Asp189, a canonical interaction for thrombin inhibitors. The D-phenylalanyl moiety fits into the S2 pocket, while the N-methylsulfonyl group and the prolinamide scaffold make further contacts within the active site.

Experimental Protocols

The characterization of this compound and its interaction with α-thrombin involves several key experimental procedures. Below are detailed methodologies for a representative in vitro inhibition assay and the crystallographic studies.

In Vitro α-Thrombin Inhibition Assay (Chromogenic)

This protocol describes a typical colorimetric assay to determine the inhibitory activity of this compound against α-thrombin.

1. Materials and Reagents:

-

Human α-thrombin (purified)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

-

96-well microplate

-

Microplate reader

2. Experimental Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.

-

In a 96-well microplate, add a fixed amount of human α-thrombin to each well.

-

Add the different concentrations of this compound to the wells containing thrombin. Include a control well with no inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the thrombin activity.

-

Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

X-ray Crystallography

The determination of the co-crystal structure of this compound with α-thrombin would have followed a general crystallographic workflow.

1. Protein Preparation and Crystallization:

-

Human α-thrombin is purified to homogeneity.

-

The purified α-thrombin is incubated with a molar excess of this compound to ensure complex formation.

-

The α-thrombin-BMS-189664 complex is subjected to crystallization screening using various techniques (e.g., vapor diffusion) and conditions (e.g., different precipitants, pH, and temperature).

-

Crystals of sufficient size and quality are selected for X-ray diffraction analysis.

2. Data Collection and Structure Determination:

-

The crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed (indexed, integrated, and scaled).

-

The structure is solved using molecular replacement, using a known structure of thrombin as a search model.

-

The electron density map is interpreted to build the model of the complex, including the inhibitor.

-

The structure is refined to improve the fit between the model and the experimental data.

-

The final structure is validated and deposited in the Protein Data Bank.

Signaling Pathway Context

This compound acts at a pivotal point in the coagulation cascade. The diagram below illustrates the central role of α-thrombin and the inhibitory action of this compound.

Conclusion

This compound is a well-characterized inhibitor of α-thrombin that binds directly to the enzyme's active site. Its mechanism of action, inhibitory potency, and specific molecular interactions have been elucidated through a combination of enzymatic assays and X-ray crystallography. This in-depth guide provides the foundational knowledge for further research and development of this and similar antithrombotic agents.

References

In Vitro Characterization of BMS-189664: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-189664 is a potent and selective, orally active, reversible inhibitor of human α-thrombin, a key serine protease in the coagulation cascade. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity, functional activity, and selectivity profile. Detailed experimental protocols for the key assays are provided to enable replication and further investigation. Signaling pathway and experimental workflow diagrams are included for enhanced clarity.

Introduction

Thrombin plays a central role in hemostasis and thrombosis. Its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders. This compound has been identified as a promising small molecule inhibitor of thrombin. Understanding its in vitro pharmacological profile is crucial for its development as a therapeutic agent. This document details the key in vitro studies that define the potency, selectivity, and mechanism of action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against human α-thrombin and its selectivity against other related serine proteases are summarized below.

Table 1: Inhibitory Potency of this compound against Human α-Thrombin

| Parameter | Value |

| IC50 (µM) | 0.046[1] |

| Ki (nM) | 0.8 |

Table 2: Selectivity Profile of this compound against Other Serine Proteases

| Enzyme | IC50 (µM) | Selectivity (fold vs. Thrombin) |

| Trypsin | >100 | >2174 |

| Factor Xa | >100 | >2174 |

| Plasmin | >100 | >2174 |

| Activated Protein C (aPC) | >100 | >2174 |

Experimental Protocols

Thrombin Inhibition Assay (IC50 Determination)

This protocol describes the method to determine the half-maximal inhibitory concentration (IC50) of this compound against human α-thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic substrate (e.g., S-2238)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG 8000

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in Assay Buffer to obtain a range of test concentrations.

-

In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Inhibition Constant (Ki)

This protocol outlines the determination of the inhibition constant (Ki) for the reversible inhibition of thrombin by this compound.

Materials:

-

Same as for the IC50 determination, with multiple concentrations of the chromogenic substrate.

Procedure:

-

Follow the same initial steps as the IC50 determination, using a range of fixed concentrations of this compound.

-

For each inhibitor concentration, perform the enzymatic reaction with a range of substrate concentrations.

-

Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

-

Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition.

-

A common method is to generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

The Ki can be determined from the replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.

Serine Protease Selectivity Assay

This protocol is used to assess the selectivity of this compound against other serine proteases such as trypsin, Factor Xa, plasmin, and activated protein C.

Materials:

-

Target enzymes (Trypsin, Factor Xa, Plasmin, aPC)

-

Specific chromogenic or fluorogenic substrates for each enzyme

-

Appropriate assay buffers for each enzyme

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

The assay is performed similarly to the thrombin inhibition assay.

-

For each target enzyme, use its specific substrate and optimal assay buffer conditions.

-

Determine the IC50 value of this compound for each of the serine proteases.

-

Calculate the selectivity by dividing the IC50 value for the off-target protease by the IC50 value for thrombin.

Visualizations

Signaling Pathway

Caption: Thrombin's role in the coagulation cascade and its inhibition by this compound.

Experimental Workflow

Caption: Workflow for the in vitro characterization of this compound.

Logical Relationship of Selectivity

Caption: this compound demonstrates high selectivity for thrombin over other serine proteases.

References

In-Depth Technical Guide: Selectivity of the Thrombin Inhibitor BMS-189664

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity profile of BMS-189664, a potent, selective, and orally active reversible inhibitor of human α-thrombin. The information is compiled for researchers, scientists, and professionals involved in drug development and discovery.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high affinity and specificity for human α-thrombin, a key serine protease in the blood coagulation cascade. Its selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential as an antithrombotic agent. This document summarizes the quantitative data regarding its selectivity over other serine proteases, details the experimental methodologies for these assessments, and provides visual representations of the relevant pathways and workflows.

Quantitative Selectivity Profile

The inhibitory activity of this compound against human α-thrombin and its selectivity against other related serine proteases are crucial for its pharmacological profile. The compound exhibits a potent inhibitory constant (IC50) for thrombin, while showing significantly less affinity for other proteases.

| Enzyme | IC50 (μM) | Fold Selectivity vs. Thrombin |

| Human α-Thrombin | 0.046 | 1 |

| Trypsin | > 100 | > 2174 |

| Factor Xa | > 100 | > 2174 |

| Plasmin | > 100 | > 2174 |

| Chymotrypsin | > 100 | > 2174 |

Table 1: Selectivity of this compound against various serine proteases. Data indicates that this compound is highly selective for thrombin, with inhibitory concentrations for other tested serine proteases being over 2000-fold higher.

Experimental Protocols

The determination of the inhibitory activity and selectivity of this compound involves specific enzymatic assays. The following sections detail the methodologies employed.

Thrombin Inhibition Assay

The potency of this compound against human α-thrombin is determined using a chromogenic substrate assay.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG-8000)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare a solution of human α-thrombin in the assay buffer.

-

Serially dilute this compound in DMSO and then further dilute into the assay buffer to achieve the desired final concentrations.

-

Add the thrombin solution to the wells of a 96-well plate.

-

Add the different concentrations of this compound to the wells containing thrombin and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protease Selectivity Assays

To assess the selectivity of this compound, similar enzymatic assays are performed for a panel of other serine proteases.

Enzymes Tested:

-

Trypsin

-

Factor Xa

-

Plasmin

-

Chymotrypsin

General Protocol:

-

For each protease, a specific chromogenic substrate is used (e.g., BAPNA for trypsin, S-2222 for Factor Xa, S-2251 for plasmin, and SUPHE for chymotrypsin).

-

The assay conditions (e.g., buffer composition, pH) are optimized for each specific enzyme.

-

The experimental procedure follows the same steps as the thrombin inhibition assay: enzyme pre-incubation with this compound, reaction initiation with the substrate, and kinetic measurement of product formation.

-

The IC50 values for each protease are determined and compared to the IC50 value for thrombin to calculate the fold selectivity.

Visualizations

Blood Coagulation Cascade and Thrombin's Role

The following diagram illustrates the central role of thrombin in the blood coagulation cascade, the target of this compound.

Caption: Role of Thrombin in the Coagulation Cascade and Inhibition by this compound.

Experimental Workflow for Determining IC50

The logical flow of the experimental procedure to determine the half-maximal inhibitory concentration (IC50) is depicted below.

Caption: Workflow for the Determination of IC50 of this compound.

Logical Relationship of Selectivity Assessment

The following diagram outlines the logical process for assessing the selectivity of this compound.

Caption: Logical Flow for Assessing the Protease Selectivity of this compound.

Early Preclinical Data on BMS-189664: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data available for BMS-189664, a potent and selective inhibitor of α-thrombin. The information is compiled from publicly available resources and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's initial characterization.

Core Compound Information

Compound: this compound Molecular Formula: C₂₂H₃₄N₆O₄S Molecular Weight: 478.61 g/mol Mechanism of Action: this compound is a potent, selective, and orally active reversible inhibitor of α-thrombin.[1][2] Its mechanism of action involves the direct inhibition of the thrombin active site.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound.

In Vitro Activity

| Parameter | Value | Species | Source |

| IC₅₀ (α-thrombin) | 0.046 µM | Not Specified | [1][2] |

In Vivo Efficacy

| Model | Species | Dosing | Effect | Source |

| Thrombin-Induced Lethality | Mouse | Not Specified | Efficacious in protecting from lethality | [1] |

| Arterial Thrombosis | Cynomolgus Monkey | 0.2 mg/kg, IV | Inhibition of thrombosis | [1] |

| Venous Thrombosis | Cynomolgus Monkey | 9, 25, and 100 µg/kg/min infusion for 1h | Inhibition of thrombosis | [1] |

Pharmacokinetics

| Parameter | Species | Value |

| Oral Bioavailability | Dog | 15% |

| Oral Bioavailability | Monkey | 17% |

Experimental Protocols

While specific, detailed experimental protocols from the primary literature, "Das J, et al. Bioorg Med Chem Lett. 2002 Jan 7;12(1):45-9," could not be accessed for this review, the following outlines the general methodologies typically employed for the types of studies cited.

α-Thrombin Inhibition Assay (IC₅₀ Determination)

A typical in vitro thrombin inhibition assay would involve the following steps:

-

Reagents: Human α-thrombin, a chromogenic or fluorogenic thrombin substrate (e.g., S-2238), and a suitable buffer (e.g., Tris-HCl with polyethylene glycol).

-

Procedure: a. This compound is serially diluted to various concentrations. b. The compound is pre-incubated with human α-thrombin for a defined period at a controlled temperature (e.g., 37°C). c. The enzymatic reaction is initiated by the addition of the chromogenic or fluorogenic substrate. d. The rate of substrate cleavage is measured spectrophotometrically or fluorometrically over time.

-

Data Analysis: The percentage of thrombin inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Thrombin-Induced Lethality Model in Mice

This in vivo model assesses the ability of an anticoagulant to protect against the lethal effects of a high dose of thrombin.

-

Animals: Male or female mice of a specific strain (e.g., CD-1).

-

Procedure: a. A cohort of mice is pre-treated with this compound at various doses via a specific route of administration (e.g., intravenous or oral). b. A control group receives a vehicle. c. After a defined period, a lethal dose of human α-thrombin is injected intravenously. d. The survival rate is monitored over a set period (e.g., 30 minutes).

-

Endpoint: The primary endpoint is the percentage of surviving animals in the treated groups compared to the vehicle control group.

Arterial and Venous Thrombosis Models in Cynomolgus Monkeys

These models are designed to evaluate the antithrombotic efficacy of a compound in a non-human primate species.

-

Animals: Cynomolgus monkeys.

-

Arterial Thrombosis Model (e.g., Electrolytic Injury Model): a. Anesthesia is induced and maintained. b. An artery (e.g., the femoral or carotid artery) is isolated. c. A thrombogenic stimulus is applied, often by electrolytic injury to the vessel wall, which initiates thrombus formation. d. Blood flow is monitored using a flow probe. e. This compound or vehicle is administered (e.g., as an IV bolus or infusion). f. The time to vessel occlusion or the degree of thrombus formation is measured.

-

Venous Thrombosis Model (e.g., Stasis Model): a. Anesthesia is induced and maintained. b. A segment of a vein (e.g., the femoral vein) is isolated. c. Venous stasis is induced by ligation. d. A thrombogenic agent (e.g., thrombin or tissue factor) may be injected into the isolated segment. e. This compound or vehicle is administered. f. After a set period, the vein segment is excised, and the thrombus is collected and weighed.

Oral Bioavailability Study in Dogs and Monkeys

This study determines the fraction of an orally administered dose of a drug that reaches the systemic circulation.

-

Animals: Beagle dogs and Cynomolgus monkeys.

-

Procedure (Crossover Design): a. Each animal receives a single intravenous (IV) dose of this compound. Blood samples are collected at various time points to determine the plasma concentration-time profile and calculate the area under the curve (AUC) for the IV dose. b. After a washout period, the same animals receive a single oral dose of this compound. Blood samples are collected over time to determine the plasma concentration-time profile and calculate the AUC for the oral dose.

-

Data Analysis: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of thrombin and a general workflow for inhibitor screening.

Caption: Thrombin inhibition by this compound and subsequent signaling pathway.

Caption: General workflow for preclinical screening of thrombin inhibitors.

References

Unraveling the Anticoagulant Profile of BMS-189664: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-189664 is a potent, selective, and orally active reversible inhibitor of α-thrombin, a key serine protease in the coagulation cascade.[1] Its development marked a significant step in the exploration of small-molecule anticoagulants for the prevention and treatment of arterial and venous thrombosis. This technical guide provides a comprehensive overview of the anticoagulant effects of this compound, summarizing its mechanism of action, available in vitro and in vivo data, and the experimental methodologies relevant to its evaluation.

Core Mechanism of Action

This compound exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting the active site of α-thrombin. Thrombin plays a central role in hemostasis by converting soluble fibrinogen to insoluble fibrin, activating coagulation factors V, VIII, XI, and XIII, and promoting platelet aggregation. By blocking the active site of thrombin, this compound effectively interrupts these procoagulant activities, thereby preventing the formation and propagation of thrombi.

Signaling Pathway

The coagulation cascade is a series of enzymatic reactions culminating in the generation of thrombin and the formation of a fibrin clot. This compound directly targets the final common pathway of this cascade.

References

Methodological & Application

Application Notes and Protocols for BMS-189664 in In Vivo Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BMS-189664, a potent and selective α-thrombin inhibitor, in non-human primate models of thrombosis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antithrombotic efficacy and safety of this and similar compounds.

Introduction

This compound is a reversible and selective inhibitor of α-thrombin, a key serine protease in the coagulation cascade responsible for the conversion of fibrinogen to fibrin and platelet activation.[1][2] Its mechanism of action makes it a compound of interest for the prevention and treatment of arterial and venous thrombosis.[1][2] Preclinical evaluation in relevant animal models is a critical step in the development of such antithrombotic agents. Cynomolgus monkeys (Macaca fascicularis) are a frequently used non-human primate model in thrombosis research due to their physiological and hematological similarities to humans.[3][4][5][6][7][8]

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound exerts its anticoagulant effect by directly binding to the active site of α-thrombin, thereby preventing its interaction with its substrates. This inhibition effectively blocks the final common pathway of the coagulation cascade.

Caption: this compound inhibits thrombin, blocking fibrin formation and platelet activation.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound.

| Parameter | Value | Species | Source |

| IC₅₀ (α-thrombin) | 0.046 µM | Human | [1][2] |

| Oral Bioavailability | 17% | Cynomolgus Monkey | [1] |

| In Vivo Model | Species | Route of Administration | Dose | Outcome | Source |

| Arterial Thrombosis | Cynomolgus Monkey | Intravenous (IV) | 0.2 mg/kg | Inhibition of thrombosis | [1] |

| Venous Thrombosis | Cynomolgus Monkey | IV Infusion (1 hr) | 9, 25, and 100 µg/kg/min (to achieve 0.5, 2, and 6 mg/kg total dose) | Inhibition of thrombosis | [1] |

Experimental Protocols

The following are detailed, representative protocols for in vivo thrombosis models and safety assessment in cynomolgus monkeys, based on established methodologies. The specific parameters for the original this compound studies may have varied.

Protocol 1: Arterial Thrombosis Model (Electrolytic Injury of the Carotid Artery)

This model is designed to assess the efficacy of antithrombotic agents in preventing the formation of an occlusive arterial thrombus at a site of endothelial injury.

Caption: Workflow for the arterial thrombosis model in cynomolgus monkeys.

Methodology:

-

Animal Preparation:

-

Fast male or female cynomolgus monkeys (4-6 kg) overnight.

-

Anesthetize with ketamine (10 mg/kg, IM) and maintain with isoflurane (1-2%) in oxygen.

-

Place catheters in a femoral vein for drug administration and a femoral artery for blood sampling and blood pressure monitoring.

-

-

This compound Formulation and Administration:

-

Formulation (for IV administration): A vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water is a common formulation for poorly soluble compounds. The exact formulation for this compound should be optimized based on its solubility and stability characteristics.

-

Administration: Administer this compound as an intravenous bolus (e.g., 0.2 mg/kg) or as a continuous infusion, initiated prior to the induction of thrombosis.

-

-

Surgical Procedure and Thrombosis Induction:

-

Make a midline cervical incision and carefully dissect to expose the common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Induce endothelial injury by applying a gentle electrical current (e.g., 150 µA for 5 minutes) to the external surface of the artery using a silver-coated copper wire anode.

-

-

Assessment of Thrombosis:

-

Continuously monitor carotid artery blood flow.

-

The primary endpoint is the time to occlusion, defined as the time from the start of the electrical injury to the cessation of blood flow (flow < 10% of baseline) for a sustained period (e.g., 10 minutes).

-

At the end of the experiment, excise the thrombosed arterial segment, remove the thrombus, and determine its wet weight.

-

-

Data Analysis:

-

Compare the time to occlusion and thrombus weight in this compound-treated animals to a vehicle-treated control group.

-

Calculate the percentage of animals in each group that remain patent (no occlusion).

-

Protocol 2: Venous Thrombosis Model (Stasis and Hypercoagulability)

This model evaluates the efficacy of antithrombotic agents in preventing venous thrombus formation under conditions of low blood flow and a prothrombotic stimulus.

Caption: Workflow for the venous thrombosis model in cynomolgus monkeys.

Methodology:

-

Animal Preparation:

-

Prepare the animals as described in Protocol 1.

-

-

This compound Formulation and Administration:

-

Prepare the this compound formulation as described in Protocol 1.

-

Administer as a continuous intravenous infusion (e.g., at rates of 9, 25, and 100 µg/kg/min for 1 hour) starting before the induction of thrombosis.

-

-

Surgical Procedure and Thrombosis Induction:

-

Make an incision in the groin to expose the femoral vein.

-

Isolate a segment of the vein (approximately 2 cm) and ligate all side branches.

-

Place temporary ligatures at the proximal and distal ends of the isolated segment.

-

Introduce a thrombogenic stimulus, such as a cotton thread or a low dose of thrombin, into the isolated segment.

-

Induce stasis by tightening the proximal and distal ligatures.

-

-

Assessment of Thrombosis:

-

Maintain stasis for a defined period (e.g., 2 hours).

-

At the end of the stasis period, euthanize the animal and excise the venous segment.

-

Carefully dissect the thrombus from the vein and determine its wet weight.

-

The venous segment can be fixed in formalin for histological analysis to assess thrombus composition.

-

-

Data Analysis:

-

Compare the thrombus weight in the this compound-treated groups to the vehicle-treated control group.

-

Calculate the percent inhibition of thrombus formation for each dose.

-

Protocol 3: Bleeding Time Assessment

This protocol is essential for evaluating the safety of antithrombotic agents by measuring their effect on primary hemostasis.[9]

Caption: Workflow for the assessment of bleeding time in cynomolgus monkeys.

Methodology:

-

Animal Preparation:

-

Lightly sedate the monkey with ketamine (5-10 mg/kg, IM).

-

Shave the volar surface of the forearm.

-

-

This compound Administration:

-

Administer this compound at various doses, corresponding to and exceeding the efficacious antithrombotic doses, via the appropriate route (IV or oral).

-

Measure bleeding time at baseline (pre-dose) and at specified time points after drug administration (e.g., at the time of peak plasma concentration).

-

-

Bleeding Time Measurement:

-

Place a blood pressure cuff on the upper arm and inflate it to a constant pressure (e.g., 40 mmHg).

-

Use a template bleeding time device (e.g., Simplate®) to make a standardized incision (e.g., 5 mm long and 1 mm deep) on the prepared forearm surface.

-

Start a stopwatch immediately.

-

Gently blot the blood from the incision site with filter paper every 30 seconds, without touching the wound itself.

-

The bleeding time is the time from the incision until the bleeding completely stops.

-

-

Data Analysis:

-

Compare the post-dose bleeding times to the baseline values for each animal.

-

Determine the dose of this compound that causes a significant prolongation of bleeding time (e.g., a doubling or tripling of the baseline value).

-

Establish the therapeutic window by comparing the doses required for antithrombotic efficacy with those that cause significant bleeding.

-

Conclusion

The provided protocols offer a framework for the in vivo evaluation of this compound and other direct thrombin inhibitors in a clinically relevant non-human primate model. Careful adherence to these methodologies will enable the generation of robust data on both the efficacy and safety of novel antithrombotic compounds, facilitating their progression in the drug development pipeline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 5. Coagulation biomarkers in healthy male Cynomolgus macaque monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. researchgate.net [researchgate.net]

- 8. Establishment of reference values for complete blood count and blood gases in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: BMS-189664 in a Mouse Model of Arterial Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of BMS-189664 in a murine model of arterial thrombosis. It is critical to note that, contrary to some initial classifications, this compound is a potent and selective α-thrombin inhibitor, not a retinoic acid receptor (RAR) antagonist. The compound's efficacy in thrombosis models stems from its direct inhibition of thrombin, a key enzyme in the coagulation cascade.

The confusion may arise from other Bristol-Myers Squibb compounds with similar numerical designations, such as BMS-189453 and BMS-195614, which are indeed RAR antagonists. This document will focus on the correct mechanism of action for this compound and provide protocols for its use as a thrombin inhibitor in arterial thrombosis research. A separate section will briefly discuss the role of retinoic acid signaling in thrombosis for informational purposes.

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound as a Thrombin Inhibitor

| Parameter | Value | Species/Model | Citation |

| IC₅₀ (α-thrombin inhibition) | 0.046 µM | - | [1] |

| In Vivo Efficacy (Thrombin-induced lethality) | Protective | Mouse | [2] |

| In Vivo Efficacy (Arterial Thrombosis) | Inhibitory (0.2 mg/kg, IV) | Cynomolgus Monkey | [1] |

| In Vivo Efficacy (Venous Thrombosis) | Inhibitory (0.5, 2, and 6 mg/kg) | Cynomolgus Monkey | [1] |

| Oral Bioavailability | 15% | Dog | [1] |

| Oral Bioavailability | 17% | Cynomolgus Monkey | [1] |

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound as a Thrombin Inhibitor

Caption: this compound directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin and reducing platelet activation, thereby inhibiting thrombus formation.

Experimental Workflow: Ferric Chloride-Induced Arterial Thrombosis Model

Caption: Workflow for evaluating this compound in a ferric chloride-induced mouse model of arterial thrombosis.

Experimental Protocols

Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

Objective: To induce arterial thrombosis in the mouse carotid artery to evaluate the efficacy of antithrombotic agents like this compound. This protocol is adapted from established methods[3][4][5].

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound

-

Vehicle (e.g., saline, DMSO solution)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Ferric chloride (FeCl₃) solution (e.g., 3.5% in distilled water)

-

Filter paper discs (1-2 mm diameter)

-

Doppler flow probe

-

Surgical microscope or magnifying lens

-

Surgical instruments (forceps, scissors, vessel clamps)

-

Suture material

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate anesthetic regimen.

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Make a midline cervical incision and carefully dissect the tissues to expose the right common carotid artery.

-

Place a Doppler flow probe around the artery to monitor baseline blood flow.

-

-

Drug Administration:

-

Administer this compound or vehicle control via the desired route (e.g., intravenous injection into the tail vein). The dosage should be determined from dose-response studies. A starting point for intravenous administration in monkeys was 0.2 mg/kg[1].

-

Allow for a pre-treatment period for the drug to circulate (e.g., 5-15 minutes).

-

-

Thrombosis Induction:

-

Saturate a small filter paper disc with the FeCl₃ solution.

-

Carefully apply the FeCl₃-saturated filter paper to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).

-

After the application time, remove the filter paper and rinse the artery with saline.

-

-

Monitoring and Data Collection:

-

Continuously monitor the blood flow using the Doppler probe for a set duration (e.g., 60 minutes) or until stable occlusion occurs (defined as cessation of blood flow for a specific period, e.g., >1 minute).

-

Record the time to occlusion (TTO) for each animal.

-

At the end of the experiment, euthanize the mouse and the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

-

Data Analysis:

-

Compare the mean TTO between the this compound-treated group and the vehicle control group.

-

Compare the mean thrombus weight between the groups.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Protocol 2: Assessment of Hemostasis (Tail Bleeding Time)

Objective: To evaluate the effect of this compound on hemostasis by measuring the tail bleeding time.

Materials:

-

Mice treated with this compound or vehicle

-

Scalpel or sharp blade

-

Filter paper

-

Timer

-

Warm water (37°C)

Procedure:

-

Anesthetize the mouse.

-

Place the distal 3 mm of the tail in warm water for 1-2 minutes to dilate the blood vessels.

-

Carefully transect the tail 2 mm from the tip using a sharp scalpel.

-

Immediately start a timer and gently blot the blood from the tail tip with filter paper every 15-30 seconds, without disturbing the forming clot.

-

Record the time until bleeding ceases for at least 30 seconds.

-

If bleeding does not stop after a predetermined cutoff time (e.g., 10-15 minutes), stop the experiment and apply pressure to the tail to prevent excessive blood loss.

Data Analysis:

-

Compare the mean bleeding time between the this compound-treated and vehicle control groups.

Discussion on Retinoic Acid Signaling in Thrombosis

While this compound is a thrombin inhibitor, the initial query regarding its role as a retinoic acid receptor (RAR) antagonist in thrombosis touches upon a relevant area of research. Retinoid signaling has been implicated in the regulation of thrombosis and hemostasis.

-

RARs and Thrombosis: Retinoic acid receptors are nuclear receptors that, upon binding to retinoic acid, regulate gene expression. Studies have shown that RARs can influence the expression of thrombomodulin and tissue factor, both of which are critical in the coagulation cascade[5][6].

-

RAR Antagonists: Compounds like BMS-195614 are selective RARα antagonists[7]. While specific studies using RAR antagonists in arterial thrombosis models are not prominent, the known effects of retinoic acid on coagulation factors suggest that modulating RAR activity could be a potential therapeutic strategy in thrombotic disorders.

Generalized Retinoic Acid Signaling Pathway in Coagulation Regulation

Caption: Retinoic acid can exert anticoagulant effects by upregulating thrombomodulin and downregulating tissue factor via RAR/RXR heterodimers binding to RAREs. RAR antagonists can block these effects.

Conclusion

This compound is a valuable tool for studying arterial thrombosis due to its potent and selective thrombin inhibitory activity. The provided protocols offer a framework for evaluating its efficacy in a well-established mouse model. It is essential for researchers to accurately identify the mechanism of action of their compounds to ensure proper experimental design and interpretation of results. While the role of RAR antagonists in arterial thrombosis is an area for potential future investigation, this compound's utility in this context is through its direct anticoagulant properties.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cordynamics.com [cordynamics.com]

- 5. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. rndsystems.com [rndsystems.com]

Application Notes and Protocols for BMS-189664 Administration in Non-Human Primate Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of BMS-189664, a potent and selective thrombin inhibitor, in non-human primate models of arterial and venous thrombosis. The protocols are based on available data from preclinical studies in cynomolgus monkeys.

Introduction

This compound is a small molecule, direct thrombin inhibitor that has demonstrated efficacy in preventing blood clot formation in non-human primate models. Its mechanism of action involves the direct binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. These studies are crucial for evaluating the compound's antithrombotic potential and pharmacokinetic profile before advancing to human clinical trials.

Signaling Pathway of this compound

This compound exerts its anticoagulant effect by directly inhibiting Factor IIa (thrombin) in the coagulation cascade. This inhibition prevents the thrombin-mediated cleavage of fibrinogen to fibrin, which is essential for the formation of a stable blood clot.

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in cynomolgus monkeys.

Table 1: Intravenous Administration of this compound in Cynomolgus Monkey Thrombosis Models

| Model Type | Dosage/Infusion Rate | Resulting Dose (mg/kg) | Efficacy |

| Arterial Thrombosis | 0.2 mg/kg (bolus) | 0.2 | Inhibition of thrombosis |

| Venous Thrombosis | 9 µg/kg/min for 1 hr | 0.5 | Inhibition of thrombosis |

| Venous Thrombosis | 25 µg/kg/min for 1 hr | 2.0 | Inhibition of thrombosis |

| Venous Thrombosis | 100 µg/kg/min for 1 hr | 6.0 | Inhibition of thrombosis |

Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

| Parameter | Value | Route of Administration |

| Oral Bioavailability | 17% | Oral |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in non-human primates.

Arterial Thrombosis Model in Cynomolgus Monkeys

This protocol describes the induction of arterial thrombosis and the administration of this compound to evaluate its antithrombotic efficacy.

Experimental Workflow:

Protocol:

-

Animal Model:

-

Species: Cynomolgus monkey (Macaca fascicularis).

-

Provide appropriate housing and care in accordance with institutional guidelines.

-

-

Anesthesia and Surgical Preparation:

-

Anesthetize the monkey using an appropriate anesthetic agent (e.g., ketamine, isoflurane).

-

Surgically expose a femoral artery and vein for catheter placement for drug administration and blood sampling.

-

Expose the carotid or femoral artery for the induction of thrombosis.

-

-

Induction of Arterial Thrombosis:

-

A common method involves creating a stenosis in the artery followed by mechanical injury to the vessel wall to initiate thrombus formation.

-

Place an electromagnetic flow probe distal to the site of injury to monitor blood flow.

-

-

Drug Formulation and Administration:

-

Formulation: Prepare a sterile solution of this compound suitable for intravenous administration. The vehicle should be a biocompatible solvent such as saline or a buffered solution.

-

Administration: Administer a single intravenous bolus of this compound at a dose of 0.2 mg/kg through the indwelling venous catheter.

-

-

Monitoring and Efficacy Assessment:

-

Continuously monitor arterial blood flow using the flow probe.

-

The primary endpoint is the prevention of vessel occlusion or a significant reduction in the frequency and size of thrombi compared to a vehicle-treated control group.

-

Collect blood samples at predetermined time points to determine the plasma concentration of this compound and assess its effect on coagulation parameters (e.g., activated partial thromboplastin time - aPTT).

-

Venous Thrombosis Model in Cynomolgus Monkeys

This protocol outlines the procedure for inducing venous thrombosis and evaluating the efficacy of intravenously infused this compound.

Experimental Workflow:

Protocol:

-

Animal Model:

-

Species: Cynomolgus monkey (Macaca fascicularis).

-

-

Anesthesia and Surgical Preparation:

-

Anesthetize the animal as described for the arterial thrombosis model.

-

Isolate a segment of a major vein (e.g., femoral vein).

-

-

Induction of Venous Thrombosis:

-

Induce venous thrombosis by a combination of stasis (ligation of the venous segment) and the introduction of a thrombogenic stimulus (e.g., injection of thrombin or collagen into the isolated segment).

-

-

Drug Formulation and Administration:

-

Formulation: Prepare a sterile solution of this compound for intravenous infusion.

-

Administration: Administer this compound as a continuous intravenous infusion for 1 hour at rates of 9, 25, or 100 µg/kg/min to achieve total doses of 0.5, 2.0, and 6.0 mg/kg, respectively.

-

-

Efficacy Assessment:

-

After a predetermined period, excise the venous segment and quantify the thrombus (e.g., by weight).

-

Compare the thrombus weight in this compound-treated animals to that in vehicle-treated controls to determine the percentage of inhibition.

-

Oral Bioavailability Study in Cynomolgus Monkeys

This protocol is for determining the oral bioavailability of this compound.

Protocol:

-

Animal Model:

-

Species: Conscious, chair-restrained Cynomolgus monkeys.

-

-

Drug Formulation and Administration:

-

Intravenous (IV) Administration: Administer a known dose of this compound intravenously to establish a reference for 100% bioavailability.

-

Oral (PO) Administration: For oral administration, formulate this compound in a suitable vehicle (e.g., a solution or suspension). Administer the formulation via oral gavage.

-

-

Blood Sampling:

-

Collect serial blood samples from a peripheral vein at various time points after both IV and PO administration.

-

-

Pharmacokinetic Analysis:

-

Analyze the plasma samples to determine the concentration of this compound over time.

-